molecular formula C7H7BrClNO2S B2457284 (4-Bromo-2-chlorophenyl)methanesulfonamide CAS No. 1565953-64-1

(4-Bromo-2-chlorophenyl)methanesulfonamide

Cat. No.: B2457284
CAS No.: 1565953-64-1
M. Wt: 284.55
InChI Key: NGOFRDBLMBQXSP-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7BrClNO2S and a molecular weight of 284.56 g/mol . It is characterized by the presence of both bromine and chlorine atoms on a phenyl ring, along with a methanesulfonamide group. This compound is typically used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-chlorophenyl)methanesulfonamide can be achieved through several methods. One common approach involves the reaction of 4-bromo-2-chloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and more efficient purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted sulfonamides, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

(4-Bromo-2-chlorophenyl)methanesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Bromo-2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The bromine and chlorine atoms can also participate in halogen bonding, further enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorophenyl)methanesulfonamide
  • (4-Bromo-2-iodophenyl)methanesulfonamide
  • (4-Chloro-2-fluorophenyl)methanesulfonamide

Uniqueness

(4-Bromo-2-chlorophenyl)methanesulfonamide is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. This combination of halogens can provide distinct electronic and steric effects compared to other similar compounds .

Properties

IUPAC Name

(4-bromo-2-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO2S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOFRDBLMBQXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565953-64-1
Record name (4-bromo-2-chlorophenyl)methanesulfonamide
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